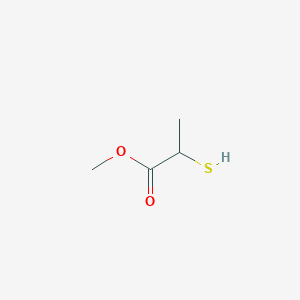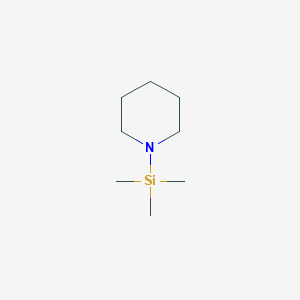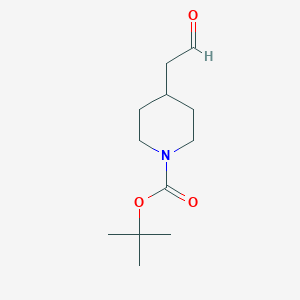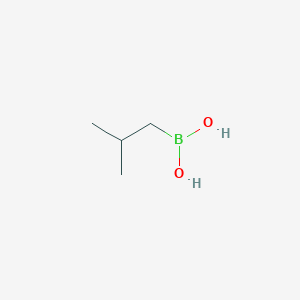
Isobutylboronic Acid
Vue d'ensemble
Description
Isobutylboronic Acid, also known as Isobutaneboronic acid, is an organic compound with the molecular formula C4H11BO2 . It is used in various chemical reactions and has been used to synthesize potent and selective dipeptidyl boronic acid proteasome inhibitors, which are promising therapeutics to treat cancer and inflammatory diseases .
Synthesis Analysis
The synthesis of Isobutylboronic Acid often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of Isobutylboronic Acid consists of four carbon atoms, eleven hydrogen atoms, one boron atom, and two oxygen atoms . The average mass of the molecule is 101.940 Da .Chemical Reactions Analysis
Isobutylboronic Acid is known to participate in various chemical reactions. It has been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It has also been used to synthesize potent and selective dipeptidyl boronic acid proteasome inhibitors .Physical And Chemical Properties Analysis
Isobutylboronic Acid is a white crystalline powder . It has a density of 0.9±0.1 g/cm3, a boiling point of 180.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has a molar refractivity of 27.0±0.3 cm3, and a molar volume of 111.9±3.0 cm3 .Applications De Recherche Scientifique
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .
Separation Technologies
Boronic acids have been used in the separation technologies .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds including Isobutylboronic Acid, are used in cross-coupling reactions . These reactions are fundamental in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .
Catalysis
Borinic acids are also utilized in catalysis . Their enhanced Lewis acidity compared to boronic acids makes them particularly useful in this area .
Medicinal Chemistry
Borinic acids have found applications in medicinal chemistry . They have been used as bioactive compounds and have shown potential in various therapeutic areas .
Polymer and Optoelectronics Materials
Borinic acids are used in the development of polymer and optoelectronics materials . Their unique properties make them suitable for these applications .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . This application takes advantage of the interaction of boronic acids with diols .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is a promising area of research for diabetes treatment .
Biochemical Tools
Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways and enzyme inhibition . They also play a crucial role in carbohydrate chemistry and glycobiology .
Cell Delivery Systems
Boronic acids have been used in cell delivery systems . This application takes advantage of the unique properties of boronic acids .
Building Materials for Microparticles
Boronic acids have been used as building materials for microparticles for analytical methods .
15. Stimuli-Responsive Biological and Material Chemistry Explorations Boronic acid (BA)-mediated cis-diol conjugation has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes stimuli-responsive biological and material chemistry explorations .
Safety And Hazards
Orientations Futures
Boronic acids, including Isobutylboronic Acid, are the focus of increasing interest as therapeutic agents due to their ability to inhibit enzyme activity . They have been investigated as enzyme inhibitors with implications in pathologies as varied as Alzheimer’s disease, cervical cancer, blood clotting disorders, hepatitis C, etc . Future research may focus on expanding the applications of Isobutylboronic Acid in these areas.
Propriétés
IUPAC Name |
2-methylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPDOYUCVFPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370282 | |
| Record name | Isobutylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylboronic Acid | |
CAS RN |
84110-40-7 | |
| Record name | 2-Methylpropylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84110-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084110407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYLBORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHX76H7JHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



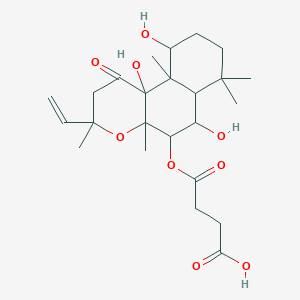
![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)
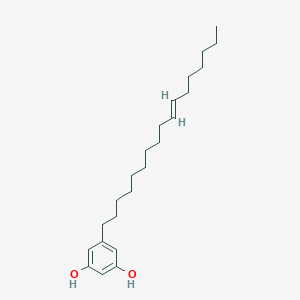
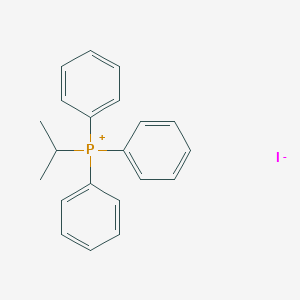
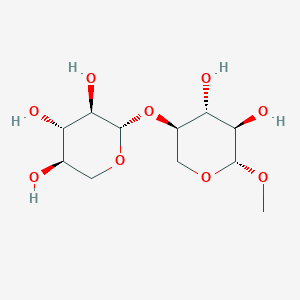
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
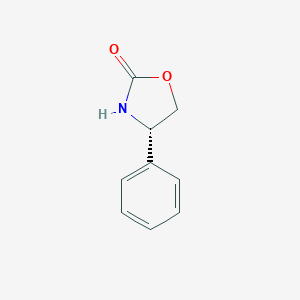
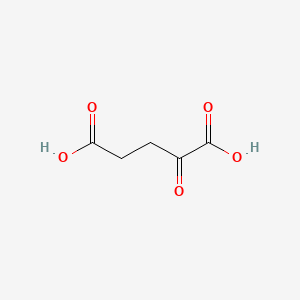
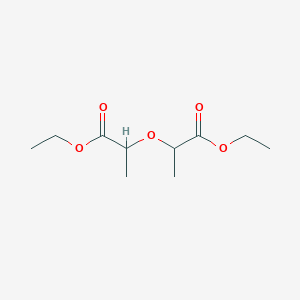
![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)
